5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester

protodeboronation kinetics polyfluoroaryl boronate stability Suzuki–Miyaura coupling robustness

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester (IUPAC: 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; molecular formula C₁₃H₁₆BBrF₂O₃; MW 348.98 g/mol) is a polyfluorinated arylboronic pinacol ester belonging to the organoboron building-block class. It contains a bromo substituent at the 5-position, two ortho-fluorine atoms at positions 2 and 3 relative to boron, and a methoxy group at the 4-position.

Molecular Formula C13H16BBrF2O3
Molecular Weight 348.98 g/mol
Cat. No. B8207175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester
Molecular FormulaC13H16BBrF2O3
Molecular Weight348.98 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OC)Br
InChIInChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(15)11(18-5)10(17)9(7)16/h6H,1-5H3
InChIKeyVUDSCGKRXXFHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-difluoro-4-methoxyphenylboronic Acid Pinacol Ester: Core Identity and Procurement-Relevant Profile


5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester (IUPAC: 2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; molecular formula C₁₃H₁₆BBrF₂O₃; MW 348.98 g/mol) is a polyfluorinated arylboronic pinacol ester belonging to the organoboron building-block class [1]. It contains a bromo substituent at the 5-position, two ortho-fluorine atoms at positions 2 and 3 relative to boron, and a methoxy group at the 4-position. These structural features create a uniquely electron-deficient aryl ring with dual orthogonal reactive handles: the pinacol-protected boronic ester for nucleophilic Suzuki–Miyaura cross-coupling and the aryl bromide for electrophilic coupling or further functionalization [2]. The compound is typically supplied as a solid with certified purity in the 95–97% range .

Why Generic Substitution Fails for 5-Bromo-2,3-difluoro-4-methoxyphenylboronic Acid Pinacol Ester in Synthesis and Procurement


In-class substitution is not straightforward for this compound because three structural features interact non-additively. First, the two ortho-fluorine atoms dramatically accelerate base-promoted protodeboronation in the free boronic acid form—half-lives as short as 10¹ to 10⁻³ seconds at elevated temperature and high pH—making pinacol ester protection functionally mandatory, not optional [1]. Second, the 5-bromo group provides an orthogonal electrophilic exit vector that is absent in the des-bromo analog; removing it eliminates sequential cross-coupling capability. Third, the specific 2,3-difluoro-4-methoxy arrangement is a defined pharmacophoric pattern appearing in difluorobromomethoxyphenyl derivatives with demonstrated miticidal and insecticidal activity [2]; positional isomers (e.g., 3-bromo-2,6-difluoro-5-methoxy or 4-bromo-2,3-difluoro-5-methoxy) produce different coupling geometries and electronic landscapes [3]. Procurement of a generic 'fluoro-bromo-methoxy-phenylboronic ester' without verifying the exact substitution pattern thus risks failed coupling, reduced yields, or an inactive downstream product.

Quantitative Comparative Evidence: 5-Bromo-2,3-difluoro-4-methoxyphenylboronic Acid Pinacol Ester versus Closest Analogs


Pinacol Ester Protection Mitigates Ortho-Fluorine-Accelerated Protodeboronation vs. Free Boronic Acid

The free boronic acid counterpart (5-bromo-2,3-difluoro-4-methoxyphenylboronic acid, CAS 2096337-64-1) bears two ortho-fluorine atoms, a substitution pattern that Lloyd-Jones and co-workers have shown accelerates base-catalyzed protodeboronation dramatically. In a systematic study of all 20 C₆HₙF₍₅₋ₙ₎B(OH)₂ isomers, di-ortho-halo substitution shortened the boronic acid half-life to approximately 10¹ to 10⁻³ seconds at elevated temperature and high pH, spanning nine orders of magnitude variation [1]. The ACS Catalysis 2018 study by Carrow and Chen demonstrated that converting such sensitive polyfluoroarylboronic acids to their pinacol esters reduces protodeboronation rates and enables controlled cross-coupling—specifically, for reagents with short PDB half-lives, pinacol addition was beneficial and high isolated yields (80–95%) were obtained across the entire range of unstable boron reagents tested [2]. For the target pinacol ester, this means the boronic ester remains in a dormant, protected state until deliberate hydrolytic activation during coupling, whereas the free acid would suffer rapid degradation under the basic conditions required for transmetalation [3].

protodeboronation kinetics polyfluoroaryl boronate stability Suzuki–Miyaura coupling robustness

Lipophilicity and Electronic Differentiation vs. Non-Fluorinated Analog (5-Bromo-2-methoxyphenylboronic Acid Pinacol Ester)

The presence of two ortho-fluorine atoms in the target compound confers a substantially different physicochemical profile compared to the non-fluorinated analog 5-bromo-2-methoxyphenylboronic acid pinacol ester (CAS 868629-78-1). The target compound (or its direct positional isomer) exhibits a computed LogP of approximately 4.72, whereas the non-fluorinated comparator has a reported LogP of 2.76 from Chemsrc data . This LogP increase of approximately 1.96 units (representing a ~90-fold increase in octanol/water partition coefficient) reflects the lipophilicity-enhancing effect of the 2,3-difluoro substitution [1]. Additionally, the molecular weight increases from approximately 313 g/mol (non-fluorinated) to 349 g/mol (target), and the hydrogen-bond donor count drops from 1 to 0, consistent with the electron-withdrawing and H-bond-modulating effects of aryl fluorination . In drug discovery contexts, fluorination at metabolically labile positions is associated with enhanced metabolic stability and altered target-binding profiles, as demonstrated in 4'-fluorobiphenyl systems where strategic fluorine placement conferred complete resistance to cytochrome P450 oxidation in microbial models [2].

LogP comparison fluorine electronic effects drug-likeness optimization

Dual Orthogonal Reactive Handles (Bpin + Br) vs. Non-Brominated Analog (2,3-Difluoro-4-methoxyphenylboronic Acid Pinacol Ester)

The target compound is a bifunctional building block containing both a nucleophilic boronic pinacol ester (for Suzuki–Miyaura coupling as the nucleophile) and an electrophilic aryl bromide at the 5-position. In contrast, the non-brominated analog 2,3-difluoro-4-methoxyphenylboronic acid pinacol ester (CAS 1809298-92-7, MW 270.08 g/mol) carries only the boronic ester handle . The molecular-weight difference of 78.90 g/mol corresponds precisely to the Br-for-H substitution. This structural distinction enables the target compound to participate in two sequential, orthogonal cross-coupling steps: first, Suzuki coupling via the Bpin group to install one aryl/heteroaryl fragment, followed by a second Suzuki, Buchwald–Hartwig, or Sonogashira coupling via the bromide [1]. The meta relationship between bromine (position 5) and boron (position 1) produces a 1,3,5-trisubstituted core after two couplings, whereas the non-brominated analog can only deliver a monosubstituted product. Furthermore, the Würzburg group has demonstrated that polyfluorinated aryl-Bpin compounds of this class undergo efficient copper-catalyzed Suzuki–Miyaura cross-coupling (CuI/phenanthroline, CsF, DMF, 130 °C) with aryl iodides and bromides to generate fluorinated biaryls in good to excellent yields, offering a Pd-free alternative for the first coupling step [2].

orthogonal functionalization sequential cross-coupling bifunctional building block

Vendor-Supplied Purity and QC Documentation Benchmarks for Reproducible Procurement

The free acid form of the target compound, 5-bromo-2,3-difluoro-4-methoxyphenylboronic acid (CAS 2096337-64-1), is commercially available with certified purity specifications ranging from 95% to 98% across multiple reputable suppliers, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the pinacol ester form (the target compound) is less widely stocked as a catalog item, and its procurement often requires custom synthesis or sourcing from specialized organoboron suppliers . The free acid is available with NLT 98% purity (Boroncore), 97% with full QC from Bidepharm, and 95% from Combi-Blocks and AKSci, providing procurement redundancy . The non-brominated pinacol ester analog (CAS 1809298-92-7) is available from Thermo Fisher at 96% purity, but this product lacks the critical bromo handle . This supply-chain landscape means that researchers requiring the bifunctional pinacol ester must verify both the esterification status and bromine content by independent analysis (¹H/¹³C/¹⁹F NMR, HRMS), since substitution with the mono-functional or free-acid forms constitutes a chemically distinct starting material.

batch-to-batch reproducibility QC documentation purity specification

Specific 2,3-Difluoro-4-methoxy Substitution Pattern Enables Bioactive Scaffold Construction vs. Positional Isomers

The 5-bromo-2,3-difluoro-4-methoxy substitution pattern is not arbitrary: it maps onto the core aryl fragment of difluorobromomethoxyphenyl derivatives claimed in US Patent 4,782,094 as miticidal and insecticidal agents [1]. Positional isomers—such as 2-(4-bromo-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ChemSpace ID CSCS20813963162, MW 349 Da, LogP 4.72, Fsp3 0.538) [2] or 2-(3-bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MW 348.98) —share the identical molecular formula but differ in the spatial arrangement of substituents, leading to different coupling geometries: the target compound couples linearly (boron para to bromine, 1,4-relationship), while the 4-bromo-2,3-difluoro-5-methoxy isomer couples with a meta relationship between boron and bromine (1,3-relationship), producing angular biaryl architectures. In the context of the patent-protected difluorobromomethoxyphenyl miticide scaffold, only the 5-bromo-2,3-difluoro-4-methoxy arrangement (or its ether/methylene-extended variants) provides the correct vector for biological activity [1].

difluorobromomethoxyphenyl pharmacophore positional isomer selectivity agrochemical intermediate

Optimal Research and Industrial Application Scenarios for 5-Bromo-2,3-difluoro-4-methoxyphenylboronic Acid Pinacol Ester


Sequential Double Suzuki–Miyaura Coupling for Unsymmetrical Polyfluorinated Terphenyls

The bifunctional nature of this compound (Bpin nucleophile at C1 + Br electrophile at C5, in a 1,4-relationship) enables chemists to construct unsymmetrical 1,4-bis(aryl)-2,3-difluoro-4-methoxybenzene architectures in two sequential steps. The first coupling exploits the boronic ester under mild, water-controlled conditions (as optimized in Carrow 2018, ACS Catalysis) to attach one aryl group; the second coupling leverages the remaining bromide with a different arylboronic acid partner [1]. This strategy is particularly valuable for constructing polyfluorinated biaryl motifs found in organic electronic materials—specifically, polyfluorinated phenylene oligomers used as n-type semiconductors—where the fluoroarene core modulates LUMO energy levels and solid-state packing [2].

Agrochemical Lead Optimization: Difluorobromomethoxyphenyl Miticide Scaffold Elaboration

The 5-bromo-2,3-difluoro-4-methoxy substitution pattern directly maps onto the aryl core of difluorobromomethoxyphenyl ether derivatives claimed in US Patent 4,782,094, which demonstrated potent miticidal activity against Tetranychus and Panonychus species resistant to conventional organochlorine and organophosphorus acaricides [1]. Using this pinacol ester as a late-stage diversification building block, agrochemical discovery teams can rapidly generate libraries of biaryl-modified miticide candidates via Suzuki coupling at the boronic ester position, while retaining the critical difluorobromomethoxyphenyl pharmacophore identified in the original patent SAR [1].

Copper-Catalyzed Pd-Free Cross-Coupling for Cost-Sensitive or Metal-Contamination-Controlled Synthesis

Polyfluorinated aryl pinacol boronates, including this compound class, have been demonstrated to undergo efficient copper-catalyzed Suzuki–Miyaura cross-coupling (10 mol% CuI, 10 mol% phenanthroline, CsF, DMF, 130 °C, 18 h) with aryl iodides and bromides, producing fluorinated biaryls in good to excellent yields [1]. This Cu-based methodology offers an attractive alternative to traditional Pd/Ag systems for applications where (a) palladium cost is prohibitive at scale, (b) residual Pd contamination must be minimized (e.g., pharmaceutical intermediates), or (c) the substrate scope benefits from the distinct chemoselectivity of copper catalysis [1]. The gram-scale viability of this method has been demonstrated for related polyfluorophenylboronate esters (72% yield on gram scale) [2].

Organic Electronic Materials: Polyfluorinated Building Block for n-Type Semiconductors

The electron-deficient 2,3-difluoro-4-methoxyphenyl core, when coupled via this pinacol ester, generates polyfluorinated biaryl and oligoaryl structures with depressed LUMO levels favorable for n-type charge transport. The ACS Catalysis 2018 study demonstrated the construction of diverse polyfluoro(hetero)aromatic motifs incorporating privileged organic electronic fragments—including (oligo)thiophene, pyrene, benzothiadiazole, and 9,9-dioctylfluorene—in consistently high isolated yields (92–99%) [1]. The pinacol ester form is essential here because the free boronic acid would undergo rapid protodeboronation under the basic conditions needed for polymerization or oligomerization, leading to chain termination and low molecular-weight products [2]. The specific 5-bromo substituent further enables post-polymerization chain-end functionalization or incorporation into donor–acceptor architectures.

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